2-Ethylnonan-1-ol

Description

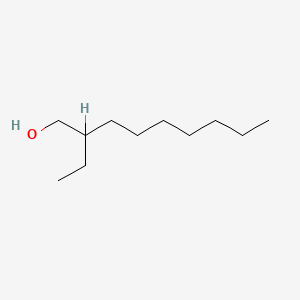

Structure

3D Structure

Properties

IUPAC Name |

2-ethylnonan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O/c1-3-5-6-7-8-9-11(4-2)10-12/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJSWHVQHRPELC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10969391 | |

| Record name | 2-Ethylnonan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10969391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54322-29-1 | |

| Record name | 2-Ethyl-1-nonanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54322-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylnonan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054322291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylnonan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10969391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylnonan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Pathways for 2 Ethylnonan 1 Ol

Regioselective and Stereoselective Synthesis Approaches

Achieving precise control over the molecular structure is critical in the synthesis of 2-Ethylnonan-1-ol. Regioselective and stereoselective strategies are employed to ensure the correct placement of functional groups and the desired three-dimensional arrangement of atoms.

Utilization of Organometallic Reagents in Carbon-Carbon Bond Formation

Organometallic reagents are instrumental in forming the carbon skeleton of this compound. libretexts.org These reagents, featuring a carbon-metal bond, act as potent nucleophiles, attacking electrophilic carbon atoms in carbonyl compounds to create new carbon-carbon bonds. libretexts.orglibretexts.org

Grignard reagents and organolithium compounds are commonly used for this purpose. libretexts.orglibretexts.org For instance, the reaction of an appropriate Grignard reagent with an aldehyde can yield a secondary alcohol like this compound. libretexts.org The general mechanism involves the nucleophilic addition of the organometallic reagent to the carbonyl group, followed by protonation to form the alcohol. libretexts.orglibretexts.org

A significant challenge with these highly reactive reagents is their strong basicity, which makes them incompatible with molecules containing acidic protons like alcohols, amines, and carboxylic acids. libretexts.orglibretexts.org Careful selection of solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), is crucial for the stability and reactivity of these organometallic compounds. libretexts.org

Recent advancements have focused on catalytic enantioselective additions of organometallic reagents to aldehydes, allowing for the synthesis of specific stereoisomers of chiral alcohols. mmu.ac.uk For example, alkylzirconium reagents, generated in situ from alkenes, have been used in the presence of a chiral ligand and a titanium catalyst to achieve high enantioselectivity in the synthesis of secondary alcohols. mmu.ac.uk

Table 1: Comparison of Organometallic Reagents in Alcohol Synthesis

| Reagent Type | Typical Precursors | Common Solvents | Key Advantages | Limitations |

| Grignard Reagents | Alkyl/Aryl Halides, Magnesium | Diethyl ether, THF | Versatile, readily prepared | Highly basic, sensitive to acidic protons |

| Organolithium Reagents | Alkyl/Aryl Halides, Lithium | Pentane, Hexane, Diethyl ether | Higher reactivity than Grignards | Highly basic and pyrophoric |

| Alkylzirconium Reagents | Alkenes, Schwartz reagent | Dichloromethane (B109758) (DCM) | Generated in situ, tolerates some functional groups | Requires a catalyst system for enantioselectivity |

Reductive Methodologies for Alcohol Generation

The reduction of a corresponding aldehyde or ketone is a direct method for producing this compound. This involves the use of reducing agents that can selectively convert a carbonyl group to a hydroxyl group.

Commonly employed reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the electrophilic carbon of the carbonyl group. Subsequent workup with a proton source yields the desired alcohol.

For industrial-scale production, catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) can be an effective method. This process involves the use of hydrogen gas to reduce the carbonyl compound.

The enantioselective reduction of prochiral ketones is a key strategy for producing chiral alcohols. thieme-connect.de This can be achieved using biocatalysts, such as carbonyl reductase enzymes, which can exhibit high stereospecificity. thieme-connect.de For example, a process for producing (R)-2-methylpentan-1-ol utilizes an engineered carbonyl reductase to specifically reduce 2-methylpentanal (B94375) to the (R)-alcohol, leaving the (S)-aldehyde unreacted. thieme-connect.de

Table 2: Overview of Reductive Methods for Alcohol Synthesis

| Method | Reagent/Catalyst | Substrate | Key Features |

| Hydride Reduction | NaBH₄, LiAlH₄ | Aldehydes, Ketones | High yields, common lab-scale method. |

| Catalytic Hydrogenation | H₂, Pd/C | Aldehydes, Ketones | Suitable for industrial scale, uses hydrogen gas. |

| Enzymatic Reduction | Carbonyl Reductase | Prochiral Ketones/Aldehydes | High enantioselectivity, mild reaction conditions. thieme-connect.de |

Catalytic and Asymmetric Synthesis Strategies

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds like this compound. numberanalytics.comnih.gov This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a single enantiomer of the product. numberanalytics.com

Metal-catalyzed asymmetric transformations are widely employed. nih.gov These often involve a chiral ligand that coordinates to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. numberanalytics.comnih.gov For example, chiral rhodium complexes have been used for the asymmetric hydrogenation of unsaturated compounds. numberanalytics.com

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a significant strategy. numberanalytics.com Chiral catalysts like proline and its derivatives can facilitate asymmetric aldol (B89426) reactions. numberanalytics.com

The development of chemoenzymatic cascades, which combine metal catalysis with biocatalysis, offers a powerful approach to asymmetric synthesis. uniovi.esresearchgate.net For instance, a palladium-catalyzed Suzuki coupling can be combined with an enzymatic reduction using an alcohol dehydrogenase (ADH) to produce enantioenriched biaryl alcohols. uniovi.es

Sustainable and Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. This includes the use of renewable resources, safer solvents, and more energy-efficient processes.

Bio-catalytic and Enzymatic Routes

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly sustainable approach to synthesis. tu-darmstadt.de Enzymes operate under mild conditions, are highly selective, and can be derived from renewable sources. uniovi.estu-darmstadt.de

The direct conversion of alcohols to amines, a related transformation, has been achieved using a biocatalytic network of five enzymes. nih.gov This system uses an alcohol dehydrogenase to oxidize the alcohol to a carbonyl intermediate, which is then reductively aminated by an amine dehydrogenase. nih.gov

Engineered amine dehydrogenases have been developed for the synthesis of enantiopure (R)-β-amino alcohols through kinetic resolution. acs.org Aldolases, another class of enzymes, have been used in the asymmetric synthesis of N-heterocycles through the addition of simple aliphatic nucleophiles to aminoaldehydes. researchgate.net Lipases are also commonly used for the kinetic resolution of racemic alcohols through enantioselective acylation. acs.org

Flow Chemistry and Continuous Processing in Alcohol Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of alcohols and other chemicals. nih.gov This technology allows for enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automated, high-throughput synthesis. nih.gov

Continuous flow reactors have been used in the industrial production of amino alcohols, demonstrating increased safety and efficiency. For example, the reaction of 3-methylpentan-2-amine (B1274118) with ethylene (B1197577) oxide in a continuous flow setup achieves high selectivity for the desired product.

Flow chemistry has also been successfully applied to the dibromocyclopropanation of unsaturated alcohols under phase-transfer catalysis conditions. mdpi.com This method has been shown to provide good to excellent yields of the corresponding dibromocyclopropanes. mdpi.com The integration of flow reactors with purification technologies can further streamline the synthesis process. nih.gov

Elucidation of 2 Ethylnonan 1 Ol Chemical Reactivity

Oxidative Transformations and Reaction Mechanisms

As a primary alcohol, 2-Ethylnonan-1-ol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. The branched structure at the C2 position does not impede the oxidation of the primary hydroxyl group.

The oxidation process typically involves the removal of two hydrogen atoms, one from the hydroxyl group and one from the carbon atom to which it is attached.

Oxidation to Aldehyde: The use of milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂), allows for the selective oxidation of this compound to its corresponding aldehyde, 2-ethylnonanal. The reaction is carefully controlled to prevent over-oxidation to the carboxylic acid. The mechanism for this type of oxidation generally stops at the aldehyde stage because it is carried out in the absence of water.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize this compound directly to 2-ethylnonanoic acid. masterorganicchemistry.com In this reaction, the initially formed aldehyde is further oxidized in the presence of water. For instance, reaction with acidified potassium dichromate(VI) solution would result in the formation of 2-ethylnonanoic acid, accompanied by a color change of the solution from orange to green as the chromium(VI) is reduced to chromium(III). ccea.org.uk

Table 1: Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Product | Product Class |

|---|---|---|---|

| This compound | Pyridinium Chlorochromate (PCC) | 2-Ethylnonanal | Aldehyde |

| This compound | Potassium Permanganate (KMnO₄) | 2-Ethylnonanoic Acid | Carboxylic Acid |

| This compound | Chromic Acid (H₂CrO₄) | 2-Ethylnonanoic Acid | Carboxylic Acid |

Esterification and Derivatization Reactions for Functionalization

The hydroxyl group of this compound is a key site for esterification and other derivatization reactions, which are crucial for modifying its physical and chemical properties.

Esterification: This is a common reaction where the alcohol reacts with a carboxylic acid or its derivative (like an acyl chloride or acid anhydride) to form an ester. chemguide.co.uk

Fischer Esterification: When heated with a carboxylic acid in the presence of a strong acid catalyst (typically concentrated sulfuric acid), this compound forms an ester and water. chemguide.co.uk This is a reversible equilibrium-controlled process. To achieve high yields, water is often removed as it forms. For example, reacting this compound with acetic acid yields 2-ethylnonyl acetate (B1210297).

Reaction with Acyl Chlorides: A more vigorous and irreversible reaction occurs with acyl chlorides. chemguide.co.uk The reaction is typically rapid at room temperature and produces the ester and hydrogen chloride gas. For example, ethanoyl chloride reacts with this compound to produce 2-ethylnonyl acetate and HCl fumes.

Reaction with Acid Anhydrides: Acid anhydrides react slower than acyl chlorides but provide a cleaner reaction without the production of corrosive HCl gas. chemguide.co.uk The reaction, which can be sped up by gentle heating, yields the ester and a carboxylic acid as a byproduct.

Derivatization: Besides esterification, the hydroxyl group can be converted into other functional groups. For instance, reacting the alcohol with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base like pyridine (B92270) converts the alcohol into an alkyl tosylate. libretexts.org This transformation is significant because the tosylate group is an excellent leaving group in subsequent nucleophilic substitution or elimination reactions.

Table 2: Examples of this compound Esterification Reactions

| Reactant | Reagent | Catalyst/Conditions | Product |

|---|---|---|---|

| This compound | Acetic Acid | Conc. H₂SO₄, Heat | 2-Ethylnonyl acetate |

| This compound | Propanoic Acid | Conc. H₂SO₄, Heat | 2-Ethylnonyl propanoate |

| This compound | Ethanoyl Chloride | Room Temperature | 2-Ethylnonyl acetate |

| This compound | Acetic Anhydride | Gentle Warming | 2-Ethylnonyl acetate |

Nucleophilic Substitution and Elimination Pathways

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution or elimination reactions to occur, the -OH group must first be converted into a better leaving group. masterorganicchemistry.com

Nucleophilic Substitution: This typically proceeds via an Sₙ2 mechanism for primary alcohols like this compound. libretexts.org

Protonation: In the presence of a strong acid like HBr or HCl, the hydroxyl group is protonated to form an alkyloxonium ion (-OH₂⁺).

Substitution: The halide ion (Br⁻ or Cl⁻) then acts as a nucleophile, attacking the carbon atom bearing the leaving group (now water, a good leaving group) from the backside, resulting in the formation of a 2-ethylnonyl halide with inversion of configuration if the carbon were chiral. libretexts.org Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used to convert primary alcohols into alkyl chlorides and bromides, respectively, under milder conditions. libretexts.org These reactions also proceed via an Sₙ2 mechanism.

Elimination (Dehydration): The elimination of water from an alcohol to form an alkene is known as dehydration. For primary alcohols, this reaction requires a strong acid catalyst (e.g., concentrated sulfuric or phosphoric acid) and high temperatures (around 170-180°C). libretexts.org The mechanism is typically E2 for primary alcohols. masterorganicchemistry.com

The alcohol is protonated by the acid to form the alkyloxonium ion.

A base (which could be another alcohol molecule or the conjugate base of the acid, like HSO₄⁻) abstracts a proton from the adjacent carbon (the β-carbon), while the leaving group (water) departs simultaneously, leading to the formation of a double bond. masterorganicchemistry.comlibretexts.org

Dehydration of this compound would be expected to yield 2-ethylnon-1-ene as the major product.

Coordination Chemistry of Alcohols

Alcohols, including this compound, can function as ligands in coordination chemistry. The oxygen atom of the hydroxyl group possesses lone pairs of electrons that can be donated to an electron-deficient metal center, forming a coordinate bond.

Typically, alcohols are considered weak, neutral ligands. They can coordinate to a variety of metal ions, particularly transition metals. rsc.org The formation of these complexes often involves the displacement of more labile ligands from the metal's coordination sphere. rsc.org For instance, in an anhydrous solvent, a metal salt like cobalt(II) chloride could coordinate with this compound molecules, where the alcohol acts as a ligand.

The reaction can be represented as: Mⁿ⁺ + x R-OH ⇌ [M(R-OH)ₓ]ⁿ⁺

The bulky 2-ethylnonyl group may cause steric hindrance, potentially influencing the coordination number (the number of alcohol molecules that can bind to the metal center) and the stability of the resulting complex. While simple alcohols are common ligands, more complex molecules containing alcohol functionalities are frequently used to create ligands with specific properties for applications in catalysis and extraction. rsc.org

Sophisticated Analytical Characterization of 2 Ethylnonan 1 Ol

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The definitive identification and structural elucidation of organic compounds like 2-Ethylnonan-1-ol are accomplished through the combined application of several spectroscopic techniques. pharmaknowledgeforum.com Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are cornerstone technologies in this process, providing detailed information about the molecule's atomic framework and mass. pharmaknowledgeforum.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would reveal distinct signals corresponding to the different hydrogen environments in the molecule. Key features would include signals for the methyl (CH₃) protons of the ethyl and heptyl chains, the methylene (B1212753) (CH₂) protons, the methine (CH) proton at the branch point, and the hydroxyl (-OH) proton. The chemical shifts, signal integrations, and coupling patterns (splitting) of these signals would provide definitive evidence for the 2-ethyl substitution on the nonanol backbone.

¹³C NMR: The carbon-13 NMR spectrum would show a unique signal for each carbon atom in a distinct chemical environment. pnas.org This would allow for the unambiguous counting of the eleven carbon atoms in the this compound molecule and confirmation of the branching structure.

The combined analysis of both ¹H and ¹³C NMR spectra allows for a complete and unambiguous assignment of the molecular structure. nih.gov

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. pharmaknowledgeforum.com

Electron Ionization-Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. For this compound (C₁₁H₂₄O), the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 172. The fragmentation pattern is also characteristic, with common losses including water (M-18) and alkyl fragments resulting from cleavage at the carbon-carbon bonds adjacent to the oxygen atom (alpha-cleavage). libretexts.org

The following table summarizes the expected and reported mass spectral data for this compound.

| Ion Type | m/z (Mass-to-Charge Ratio) | Significance |

| Molecular Ion (M⁺•) | 172 | Confirms the molecular weight of this compound. |

| M-18 | 154 | Corresponds to the loss of a water molecule (H₂O). |

| Alpha-Cleavage Fragments | Variable | Result from the breaking of C-C bonds near the hydroxyl group, providing structural information. libretexts.org |

This table is based on general principles of mass spectrometry and specific data for this compound where available.

The combination of NMR and MS data provides a robust and comprehensive structural elucidation of this compound, leaving little ambiguity as to its chemical identity. pharmaknowledgeforum.com

Chromatographic Methodologies for Purity Assessment and Mixture Analysis (e.g., GC-MS, HPLC)

Chromatographic techniques are indispensable for determining the purity of this compound and for analyzing its presence in complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most prominent methods used for these purposes. unodc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that separates volatile compounds in the gas phase and then identifies them based on their mass spectra. mdpi.com It is particularly well-suited for the analysis of alcohols like this compound.

For purity assessment, a sample of this compound is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin column. The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. As this compound and any potential impurities elute from the column at different times (retention times), they enter the mass spectrometer, which provides a mass spectrum for each component, allowing for their identification and quantification.

In mixture analysis, such as in environmental or biological samples, GC-MS can be used to separate this compound from a multitude of other compounds. mdpi.com Techniques like headspace solid-phase microextraction (HS-SPME) can be employed to pre-concentrate volatile compounds from the sample matrix before GC-MS analysis, enhancing sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile separation technique that uses a liquid mobile phase to separate components of a mixture. rsc.org While GC is often preferred for volatile compounds like this compound, HPLC can be advantageous, especially when dealing with non-volatile matrices or when derivatization is employed to enhance detection. encyclopedia.pub

In an HPLC system, the sample is dissolved in a suitable solvent and pumped at high pressure through a column packed with a solid adsorbent material. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. A detector at the end of the column, such as a UV-Vis or mass spectrometer detector, is used to identify and quantify the separated components. HPLC can be particularly useful for analyzing derivatized forms of this compound, which may have improved chromatographic properties or detectability. nih.gov

The choice between GC-MS and HPLC depends on the specific analytical challenge, including the nature of the sample matrix, the concentration of the analyte, and the required sensitivity and selectivity.

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a new compound with properties that are more suitable for a particular analytical method. researchgate.net For this compound, derivatization can be employed to improve its volatility for gas chromatography, enhance its detectability by introducing a chromophore or fluorophore for UV or fluorescence detection in HPLC, and to improve the efficiency of both separation and ionization in mass spectrometry. researchgate.netresearchgate.net

Goals of Derivatization for this compound:

Increased Volatility for GC Analysis: The hydroxyl group of this compound can be converted to a less polar, more volatile group, such as a silyl (B83357) ether, through reaction with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.com This makes the compound more amenable to GC analysis.

Enhanced Detection: By introducing a functional group that strongly absorbs UV light or fluoresces, the sensitivity of HPLC detection can be significantly increased. Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can react with alcohols, although more commonly with aldehydes and ketones, to form colored derivatives. mdpi.com

Improved Chromatographic Separation: Derivatization can alter the polarity and size of the molecule, leading to better separation from interfering compounds in both GC and HPLC. researchgate.net

Enhanced Mass Spectrometric Response: Certain derivatizing agents can improve the ionization efficiency of the analyte in the mass spectrometer, leading to a stronger signal and lower detection limits. mdpi.com

Common Derivatization Reactions for Alcohols:

While specific derivatization protocols for this compound are not detailed in the provided search results, common strategies for alcohols include:

Silylation: Reaction with reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) (TMS) ethers. mdpi.com

Acylation: Reaction with acid anhydrides or acid chlorides to form esters.

Alkylation: Reaction with alkyl halides to form ethers.

The selection of a derivatization strategy depends on the analytical technique being used and the specific goals of the analysis. For instance, silylation is a common choice for preparing alcohols for GC-MS analysis. jmb.or.kr

Quantitative Analysis in Complex Matrices

The accurate quantification of this compound in complex matrices, such as environmental samples (water, soil), biological fluids, or industrial products, presents unique challenges due to the presence of numerous other compounds that can interfere with the analysis. mdpi.com To overcome these challenges, a combination of efficient sample preparation, selective analytical techniques, and appropriate calibration methods is required.

Sample Preparation:

The first step in quantitative analysis is often the extraction and clean-up of the sample to isolate this compound and remove interfering matrix components. nih.gov Common techniques include:

Liquid-Liquid Extraction (LLE): Using a solvent like dichloromethane (B109758) to extract the analyte from an aqueous sample. standingcommitteeofanalysts.co.uk

Solid-Phase Extraction (SPE): Using a solid sorbent to selectively retain the analyte while the matrix components are washed away. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method involving solvent extraction and dispersive SPE for cleanup, often used for analyzing contaminants in food and environmental samples. researchgate.net

Analytical Techniques:

GC-MS is a highly effective technique for the quantitative analysis of this compound in complex matrices due to its excellent separation capabilities and the high selectivity of mass spectrometric detection. nih.gov The use of selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes in GC-MS can further enhance selectivity and sensitivity by focusing only on the characteristic ions of the target analyte.

Calibration Methods:

To ensure accurate quantification, appropriate calibration strategies are essential.

External Calibration: A series of standard solutions of known concentrations of this compound are analyzed, and a calibration curve is constructed by plotting the instrument response against the concentration. mdpi.com The concentration of the analyte in the unknown sample is then determined from this curve.

Internal Standard Calibration: A known amount of a compound with similar chemical properties to this compound (the internal standard) is added to both the standard solutions and the unknown sample before analysis. The ratio of the analyte's response to the internal standard's response is then used for quantification. This method helps to correct for variations in sample injection volume and instrument response.

Standard Addition: This method is particularly useful when the sample matrix is complex and affects the analytical signal. Known amounts of the analyte are added to aliquots of the sample, and the response is measured. The concentration of the analyte in the original sample is determined by extrapolating the calibration curve to zero response. mdpi.com

The following table outlines a general approach for the quantitative analysis of this compound in a complex matrix.

| Step | Technique/Method | Purpose |

| Sample Preparation | Liquid-Liquid Extraction or Solid-Phase Extraction | Isolate this compound and remove interfering compounds. nih.govnih.gov |

| Derivatization (Optional) | Silylation | Improve volatility and chromatographic performance for GC analysis. mdpi.comjmb.or.kr |

| Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Separate and detect this compound with high selectivity. |

| Calibration | Internal Standard or Standard Addition | Ensure accurate quantification by compensating for matrix effects and instrumental variations. mdpi.com |

This table provides a generalized workflow for the quantitative analysis of this compound.

By employing these sophisticated analytical methodologies, it is possible to reliably identify, characterize, and quantify this compound even in the most challenging of sample matrices.

Environmental Distribution and Degradation Dynamics of 2 Ethylnonan 1 Ol

Biodegradation Pathways and Microbial Metabolism

The primary mechanism for the removal of 2-Ethylnonan-1-ol from the environment is expected to be biodegradation. As a primary alcohol, it is susceptible to metabolism by a wide variety of microorganisms.

The metabolic process for primary alcohols in aerobic environments typically begins with oxidation. europa.eu This initial step is catalyzed by alcohol dehydrogenases, enzymes common in microbial systems, which convert the alcohol to its corresponding aldehyde. europa.eu Subsequently, aldehyde dehydrogenases further oxidize the aldehyde to a carboxylic acid, in this case, 2-ethylnonanoic acid. This resulting carboxylic acid can then enter central metabolic pathways, such as the β-oxidation cycle, where it is progressively broken down to yield energy and biomass for the microorganism.

Studies on structurally related compounds support this proposed pathway. For instance, research on the degradation of 2-ethylhexyl nitrate (B79036) by Mycobacterium austroafricanum demonstrated that the degradation proceeded through hydroxylation, oxidation to an acid, and a subsequent cycle of β-oxidation. Similarly, investigations into the biodegradation of other branched-chain alcohols have highlighted the role of microbial communities in their environmental breakdown. smolecule.com The general metabolic pathways for alcohols are well-established in living organisms and are expected to apply to this compound, suggesting it will not persist or bioaccumulate significantly. europa.eu

In anaerobic environments, such as marine sediments, the degradation of related unsaturated compounds (pristenes) has been shown to proceed via hydration of a double bond to form an alcohol, which is then rapidly converted to the corresponding acid and metabolized through β-oxidation. doi.org While this compound is a saturated alcohol, this demonstrates the capability of anaerobic consortia to metabolize long-chain, branched hydrocarbons.

Table 1: Predicted Microbial Metabolism Steps for this compound

| Step | Reactant | Enzyme Group (putative) | Product |

|---|---|---|---|

| 1 | This compound | Alcohol Dehydrogenase | 2-Ethylnonanal |

| 2 | 2-Ethylnonanal | Aldehyde Dehydrogenase | 2-Ethylnonanoic Acid |

| 3 | 2-Ethylnonanoic Acid | Acyl-CoA Synthetase | 2-Ethylnonanoyl-CoA |

Abiotic Degradation Mechanisms (e.g., Phototransformation, Hydrolysis)

While biodegradation is the dominant fate process, abiotic mechanisms also contribute to the transformation of this compound in the environment, particularly in the atmosphere.

Phototransformation: In the atmosphere, volatile organic compounds like this compound are primarily degraded by reacting with photochemically produced hydroxyl radicals (•OH). nih.govoecd.org Based on structure-activity relationship (SAR) models for similar alcohols, the atmospheric half-life of this compound is predicted to be short. For example, the estimated atmospheric half-life for 2-methyl-1-pentanol (B47364) is about one day. nih.gov This indicates that any this compound that partitions to the atmosphere will be degraded relatively quickly and is unlikely to undergo long-range transport. oecd.org Phototransformation in water or soil is generally considered a less significant pathway for this class of compounds compared to biodegradation. europa.eu

Hydrolysis: this compound lacks functional groups that are susceptible to hydrolysis under typical environmental pH conditions (pH 4-9). oecd.org Therefore, hydrolysis is not considered a relevant environmental degradation pathway for this compound. oecd.org

Table 2: Predicted Abiotic Degradation Parameters

| Degradation Process | Compartment | Reactant Species | Predicted Half-Life |

|---|---|---|---|

| Phototransformation | Air | Hydroxyl Radicals (•OH) | < 2 days (estimated) |

Adsorption, Desorption, and Transport Phenomena in Environmental Compartments

The movement and partitioning of this compound between air, water, soil, and sediment are governed by its physical-chemical properties, such as its water solubility and octanol-water partition coefficient (Log Kow).

The potential for this compound to adsorb to soil and sediment is estimated using the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Based on its structure as a C11 alcohol, it is expected to have moderate to low mobility in soil. The long alkyl chain suggests a tendency to adsorb to organic matter in soil and sediments, which would reduce its mobility in the aqueous phase and its bioavailability. However, compared to linear alcohols of the same carbon number, the branching in this compound may slightly increase its water solubility and reduce its Log Kow, potentially leading to greater mobility.

Studies on similar branched-chain alcohols provide context. The estimated Koc for 2-methyl-1-pentanol (a smaller C6 alcohol) is approximately 37, suggesting very high mobility. nih.gov Conversely, long-chain linear alcohols show increasing adsorption with chain length. Predictive models for the adsorption of various aliphatic alcohols onto activated carbon show that branched structures like 2-ethyl-4-methylpentan-1-ol (B56435) have significant adsorption potential. researchgate.net The adsorption process is often influenced by pH and the nature of the adsorbent surface. researchgate.net For this compound, adsorption to soil and sediment is a key process influencing its environmental concentration and transport.

Table 3: Predicted Environmental Partitioning and Mobility

| Parameter | Definition | Predicted Value/Behavior | Environmental Implication |

|---|---|---|---|

| Log Kow | Octanol-Water Partition Coefficient | High (estimated > 3) | Tends to partition from water to organic phases (e.g., sediment, biota). |

| Koc | Soil Organic Carbon-Water Partitioning Coefficient | Moderate to High | Likely to adsorb to organic matter in soil and sediment, leading to low to moderate mobility. |

Environmental Fate Modeling and Predictive Studies

Environmental fate models use the physical-chemical properties and degradation rates of a chemical to predict its distribution and persistence in the environment. For this compound, multi-compartment models like the Mackay fugacity models can provide insight into its likely environmental distribution.

Based on modeling for similar compounds like 4-Methylpentan-2-ol, if released into different environmental compartments, the substance is expected to predominantly remain in that compartment, with some partitioning to water and soil. oecd.org A Mackay Level I model for 4-Methylpentan-2-ol predicted partitioning primarily to water (59.6%) and air (37.8%), with a smaller fraction in soil (2.5%). oecd.org Given that this compound is less volatile and has lower water solubility, its partitioning is expected to favor soil and sediment to a greater degree.

Frameworks for evaluating data-poor chemicals often rely on read-across from analogues. nih.gov this compound is part of a category of C6-C24 long-chain alcohols, and its environmental assessment is supported by data from the entire group. epa.gov Predictive models and quantitative structure-activity relationship (QSAR) studies are essential tools used within these frameworks to estimate environmental properties when experimental data are unavailable. These models form the basis of large-scale environmental assessment and prioritization efforts. solutions-project.eu

Computational Chemistry and Molecular Modeling of 2 Ethylnonan 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 2-Ethylnonan-1-ol. DFT is a computational method used to investigate the electronic structure (principally the ground state) of many-body systems, particularly atoms, molecules, and the condensed phases. acs.orgnih.gov By optimizing the molecular geometry, DFT calculations can determine the most stable three-dimensional arrangement of atoms.

While specific DFT studies exclusively focused on this compound are not prevalent in publicly accessible literature, the methodology has been widely applied to other long-chain and branched alcohols. acs.orgnih.gov In such studies, the geometry of the alcohol is first optimized using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)). Subsequent calculations can then derive the electronic properties. This approach has been used to calculate nonrandomness factors for various chemical species, including numerous alcohols, to improve thermodynamic models of liquid-liquid equilibria. acs.orgnih.gov

Table 1: Representative Quantum Chemical Descriptors Calculable via DFT This table illustrates the type of data that would be generated from a DFT analysis of this compound, with explanations of their significance.

| Descriptor | Significance |

| Total Energy | Indicates the stability of the molecule's conformation. |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; a key indicator of chemical reactivity and stability. |

| Dipole Moment | A measure of the net molecular polarity; influences intermolecular forces and solubility. |

| Mulliken Atomic Charges | Provides an estimation of the partial charge on each atom, indicating sites susceptible to nucleophilic or electrophilic attack. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, with its rotatable bonds in the alkyl chain, MD simulations are invaluable for exploring its conformational landscape and understanding its interactions with surrounding molecules. nih.gov

The process involves setting up a simulation box containing one or more molecules of this compound, often with a solvent like water or in a mixture, to mimic real-world conditions. The interactions between atoms are described by a force field, a set of parameters and equations that approximate the potential energy of the system. By solving Newton's equations of motion for every atom in the system, MD simulations generate a trajectory that describes how the positions and velocities of the atoms evolve over time.

Analysis of this trajectory can reveal:

Conformational Preferences: Identifying the most frequently adopted shapes (conformations) of the this compound molecule.

Intermolecular Interactions: Quantifying interactions such as hydrogen bonding between the hydroxyl group of this compound and neighboring molecules (either other alcohol molecules or solvent molecules).

Bulk Properties: Predicting macroscopic properties like density and diffusion coefficients, which can be validated against experimental data.

MD simulations have been effectively used to study the sorption of various small organic molecules in complex matrices and to model the bulk properties of different isomers, demonstrating how branching and substituent placement affect these properties. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Applications

Quantitative Structure-Activity Relationship (QSAR) models are statistical and machine learning methods that aim to correlate the chemical structure of compounds with their physical, chemical, or biological activity. These models are a cornerstone of cheminformatics.

This compound has been included in datasets for developing such predictive models. For example, it is listed as a member of the "Reaction mass of 2-methyldecan-1-ol and 2-propyloctan-1-ol (B3052115) and this compound and 2-butylheptan-1-ol" within the C6-24 linear and essentially-linear aliphatic alcohols (LCAAs) category. europa.euepa.gov This category of compounds has been evaluated using read-across and QSAR approaches to predict ecotoxicological endpoints, fulfilling data requirements under regulations like REACH. europa.euumweltbundesamt.de

Furthermore, cheminformatics has been applied in the analysis of Volatile Organic Compounds (VOCs) for disease diagnosis. In studies identifying biomarkers for malaria, machine learning algorithms were used to build predictive models based on VOC profiles from human subjects. mdpi.com In these analyses, the related compound 2-ethylhexan-1-ol (B42007) was identified as a key predictive compound for distinguishing between infected and uninfected individuals, highlighting the utility of this class of molecules in diagnostic models. mdpi.compnas.org

Table 2: Example of a Cheminformatics Application Involving a Structurally Similar Alcohol

| Study Focus | Compound | Role in Model | Model Outcome | Reference |

| Malaria Diagnosis via VOCs | 2-Ethylhexan-1-ol | Important Predictor | Consistently important for predicting both asymptomatic and symptomatic malaria infections. Top predictor for overall infection status from arm volatiles. | mdpi.compnas.org |

This demonstrates how QSAR and cheminformatics can leverage structural information from compounds like this compound and its analogs to predict complex properties and activities.

Predictive Modeling of Spectroscopic Signatures

Computational methods can predict the spectroscopic signatures of molecules, which is crucial for their identification and structural elucidation. The prediction of spectra for this compound can be achieved primarily through quantum chemical calculations.

Infrared (IR) Spectroscopy: Following a geometry optimization using a method like DFT, a frequency calculation can be performed. This calculation provides the vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical IR spectrum. This predicted spectrum can be compared with experimental data to confirm the presence of specific functional groups, such as the O-H stretch of the alcohol and the various C-H stretches of the alkyl chain. Such computational approaches have been used to interpret the experimental IR spectra of other alcohols, like 1-hexanol. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can also predict NMR spectra. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the optimized molecular structure, one can determine the theoretical chemical shifts. These predicted shifts are invaluable for assigning peaks in an experimental NMR spectrum, which can be complex for a molecule with numerous non-equivalent protons and carbons like this compound.

Fluorescence Spectroscopy and Chemometrics: Advanced techniques like absorbance-transmission and fluorescence excitation-emission matrix (A-TEEM) spectroscopy can provide a unique molecular "fingerprint." researchgate.net While not a direct prediction of a single spectrum, these techniques, when combined with machine learning and chemometric analysis, can be used to build predictive models for the classification and analysis of complex mixtures containing compounds like this compound. researchgate.net

Role of 2 Ethylnonan 1 Ol As a Versatile Chemical Intermediate

Building Block in Organic Synthesis of Complex Molecules

The chemical reactivity of 2-Ethylnonan-1-ol is centered around its primary alcohol group, making it a valuable building block for more complex molecules. Its long carbon chain is particularly useful for creating molecules with specific lipophilic characteristics. As a primary alcohol, it can undergo a variety of fundamental organic reactions to introduce new functional groups.

Key transformations include:

Oxidation: this compound can be oxidized to form 2-ethylnonanal (an aldehyde) or further to 2-ethylnonanoic acid (a carboxylic acid). These derivatives are themselves important intermediates for creating amides, esters, and acid chlorides.

Esterification: It readily reacts with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) in the presence of an acid catalyst to produce a wide range of esters. These esters are often used as emollients, plasticizers, and lubricants.

Etherification: The alcohol can be converted into ethers, such as 2-ethylnonyl glycidyl (B131873) ether, through reaction with compounds like epichlorohydrin. wikipedia.org Such ethers are used as reactive diluents in epoxy resin formulations.

Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine or bromine) to produce 2-ethylnonyl halides. These halogenated compounds are versatile intermediates for introducing the 2-ethylnonyl group into other molecules via nucleophilic substitution reactions.

The ability to convert a simple alcohol into these diverse functional groups makes this compound a foundational element in multi-step synthetic pathways aimed at producing complex target molecules.

Precursor for Specialty Chemicals and Materials

This compound is a direct precursor to numerous specialty chemicals valued for their performance in specific applications. ontosight.ai The properties of these derivatives are heavily influenced by the branched C11 structure of the parent alcohol.

| Derivative Class | Example Compound | Potential Application |

| Esters | Di(2-ethylnonyl) phthalate (B1215562) | Plasticizer for polymers like PVC, enhancing flexibility. |

| 2-Ethylnonyl acetate (B1210297) | Solvent, potential use in flavor and fragrance compositions. | |

| 2-Ethylnonyl stearate | Lubricant, viscosity modifier, and emollient in personal care products. | |

| Ethers | 2-Ethylnonyl glycidyl ether | Reactive diluent for epoxy resins, reducing viscosity while participating in curing. wikipedia.org |

| Surfactants | 2-Ethylnonyl polyoxyethylene ether | Non-ionic surfactant for detergents and emulsifiers. ontosight.aiontosight.ai |

This table illustrates potential specialty chemicals derived from this compound and their industrial applications, drawing analogies from similarly structured alcohols. ontosight.aiwikipedia.orgontosight.ai

The synthesis of these materials leverages the reactivity of the hydroxyl group. For instance, its use in producing surfactants and detergents is a key application area. ontosight.ai

Applications in Polymer Chemistry

In the field of polymer chemistry, this compound contributes both as an intermediate for producing polymer additives and potentially as a modifier in polymerization processes.

Precursor to Plasticizers: The most significant role of this compound in this field is as a precursor for plasticizers. Esters derived from this alcohol, such as phthalate or adipate (B1204190) esters, can be blended with polymers like polyvinyl chloride (PVC). The branching of the 2-ethylnonyl group disrupts polymer chain packing, which increases flexibility and durability while lowering the processing temperature. wikipedia.org

Chain Transfer Agent: In certain free-radical polymerizations, alcohols can act as chain transfer agents. This compound could potentially be used to control the molecular weight of polymers during their synthesis. The alcohol can donate a hydrogen atom to the growing polymer chain, terminating it and initiating a new chain. This helps in achieving the desired polymer chain length and viscosity.

Reactive Diluents: As mentioned, ether derivatives like 2-ethylnonyl glycidyl ether are used as reactive diluents in epoxy polymer systems. wikipedia.org These diluents lower the viscosity of the uncured resin, making it easier to handle and apply, and then become chemically incorporated into the final cross-linked polymer network during curing.

Integration into Industrial Chemical Processes

This compound is integrated into large-scale industrial chemical manufacturing streams. ontosight.ai Its production is typically achieved through the hydroformylation (oxo process) of C10 olefins. This process involves reacting the olefin with synthesis gas (a mixture of carbon monoxide and hydrogen) to produce an aldehyde, which is subsequently hydrogenated to yield the alcohol.

Industrially, this compound is often produced as part of a mixture of isomeric C11 alcohols. europa.eu This mixture, sometimes referred to as undecyl alcohol, can be used directly in certain applications or be separated into its individual isomers for the synthesis of high-purity specialty chemicals. Its role as a chemical intermediate means it is a crucial link in the value chain, converting raw petrochemical feedstocks into higher-value products like lubricants, plasticizers, and surfactants. ontosight.ai

Future Research Perspectives and Emerging Areas in 2 Ethylnonan 1 Ol Chemistry

Novel Reaction Development

The synthesis and functionalization of 2-Ethylnonan-1-ol are central themes for future reaction development. While the Guerbet reaction is the classical method for its synthesis, research is ongoing to develop more efficient and selective catalysts that can operate under milder conditions. researchgate.net

Key areas for future research include:

Advanced Catalytic Systems: The development of novel homogeneous and heterogeneous catalysts is a primary focus. Research into bifunctional catalysts that possess both metallic sites for dehydrogenation/hydrogenation and basic sites for aldol (B89426) condensation is crucial for improving the efficiency of the Guerbet reaction. mdpi.com The exploration of non-precious metal catalysts, such as those based on nickel, copper, or cobalt, is a significant trend aimed at reducing costs and improving sustainability. mdpi.com

Chemoenzymatic Cascades: A promising frontier is the integration of chemical and enzymatic catalysis. researchgate.netuniovi.es For instance, a multi-step, one-pot synthesis could involve an initial enzymatic oxidation of a primary alcohol, followed by a chemically catalyzed aldol condensation, and subsequent enzymatic reductions to yield highly specific branched alcohols like this compound. researchgate.net This approach offers the potential for high selectivity and operation at ambient temperature and pressure, a stark contrast to the harsh conditions of traditional Guerbet synthesis. researchgate.net

Selective Functionalization: Beyond its synthesis, developing novel reactions to selectively functionalize the hydroxyl group of this compound is an active area of research. This includes developing new catalytic methods for esterification, etherification, and amination to produce a wide range of derivatives with tailored properties. For example, direct amination reactions could lead to the synthesis of novel amino alcohols, such as 2-amino-2-ethylnonan-1-ol, which have potential applications as biocides or corrosion inhibitors. google.com

| Catalytic Approach | Potential Advancement for this compound | Research Goal |

| Advanced Guerbet Catalysts | Higher yields and selectivity under milder conditions. | Development of bifunctional, non-precious metal catalysts. mdpi.com |

| Chemoenzymatic Synthesis | High stereoselectivity and ambient reaction conditions. | Combining organocatalytic and enzymatic steps in one-pot reactions. researchgate.net |

| Direct Amination | Synthesis of novel functionalized derivatives. | Iron-catalyzed or biocatalytic routes to produce amino alcohols. google.comamazonaws.com |

Advanced Material Science Applications

The unique branched structure of this compound imparts desirable properties such as a low pour point, good thermal stability, and specific solvency, making it a valuable building block for advanced materials. researchandmarkets.com

Emerging applications in material science include:

High-Performance Surfactants: this compound can be used as a precursor to synthesize novel surfactants. ontosight.ai Ethoxylation or sulfation of the alcohol can produce non-ionic or anionic surfactants, respectively. Future research will likely focus on creating specialized surfactants with tailored properties, such as those for use in enhanced oil recovery, or as dispersing and wetting agents in complex formulations like paints, coatings, and plant protection products. acs.org

Next-Generation Lubricants and Plasticizers: Esters derived from this compound are used as lubricants and plasticizers. ontosight.ai Research is directed towards developing new ester derivatives with improved biodegradability and performance under extreme conditions (high temperature and pressure). researchandmarkets.com Its branched structure is key to disrupting crystallinity in polymers, and it could serve as a precursor for non-phthalate plasticizers for polymers like PVC. vulcanchem.com

Polymer Modification: The incorporation of this compound into polymer backbones, either as a chain terminator or as a pendant group, can significantly alter the properties of the resulting material. It can be used to control molecular weight, increase flexibility, and enhance solubility in organic media. Future work could explore its use in creating specialty polymers for applications in coatings, adhesives, and sealants. scholaris.ca

Green Chemistry Innovations

The push towards sustainability is a major driver of innovation in the chemical industry, and the production and use of this compound are no exception. wiseguyreports.com

Key green chemistry innovations include:

Bio-based Production: A significant research effort is focused on producing Guerbet alcohols from renewable feedstocks. researchandmarkets.com This involves the use of bio-ethanol or other bio-based primary alcohols derived from the fermentation of biomass. mdpi.com Metabolic engineering of microorganisms like Escherichia coli or yeast (Yarrowia lipolytica) is a promising avenue to directly produce long-chain branched alcohols, potentially offering a more sustainable alternative to petrochemical routes. researchgate.netfrontiersin.org

Biocatalysis: The use of enzymes, particularly lipases and alcohol dehydrogenases, for the synthesis and modification of this compound is a cornerstone of green chemistry. researchgate.netresearchgate.net Biocatalytic processes offer high selectivity, often operate in aqueous media under mild conditions, and generate less waste compared to traditional chemical methods. Future research will focus on discovering and engineering more robust enzymes for industrial-scale production. researchgate.netacs.org

Solvent-Free and Efficient Catalysis: The development of solvent-free reaction conditions for the Guerbet reaction is a key goal. mdpi.com Furthermore, improving the environmental factor (E-factor) by designing highly efficient and recyclable catalysts that minimize byproduct formation is a central theme in green chemistry research related to Guerbet alcohols. researchgate.net

| Green Chemistry Approach | Application to this compound | Anticipated Benefit |

| Bio-based Feedstocks | Synthesis from bio-ethanol or other biomass-derived alcohols. | Reduced reliance on petrochemicals and lower carbon footprint. researchandmarkets.commdpi.com |

| Biocatalysis | Use of enzymes for synthesis and derivatization. | High selectivity, mild reaction conditions, and reduced waste. researchgate.netresearchgate.net |

| Process Intensification | Development of solvent-free reactions and recyclable catalysts. | Improved atom economy and lower environmental impact (E-factor). mdpi.comresearchgate.net |

Interdisciplinary Research Frontiers

The unique physicochemical properties of this compound and its derivatives open up possibilities for their use in fields beyond traditional chemistry.

Nanotechnology and Drug Delivery: The amphiphilic nature of surfactants derived from this compound makes them suitable for the formation of micelles, vesicles, and nanoemulsions. These nanostructures can be engineered to encapsulate and deliver active pharmaceutical ingredients (APIs) or other sensitive molecules. tandfonline.com Future interdisciplinary research between chemists and biomedical scientists could explore the development of novel, biocompatible delivery systems based on this compound derivatives.

Advanced Formulations: In agricultural science, derivatives of this compound can act as co-formulants in plant protection products, improving the solubility and efficacy of active ingredients. acs.org Similarly, in the field of materials engineering, its properties can be harnessed to create advanced coatings and inks with specific wetting and leveling characteristics.

Biomaterials and Biosensors: While a more speculative area, the functional groups of this compound derivatives could be used to anchor molecules to surfaces, potentially leading to applications in the development of biosensors or functionalized biomaterials. ontosight.ai For example, thiol-derivatized long-chain alcohols can be used for creating self-assembled monolayers on gold surfaces.

Q & A

Q. What synthetic pathways are most effective for producing 2-Ethylnonan-1-ol, and how do reaction conditions impact yield?

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : NMR spectroscopy is essential:

- ¹H NMR : Peaks at δ 1.2–1.5 ppm (methylene groups), δ 3.6 ppm (hydroxyl-bearing CH₂), and δ 0.8–1.0 ppm (terminal ethyl group).

- ¹³C NMR : Signals at 60–70 ppm (C-OH) and 10–20 ppm (ethyl branch). IR spectroscopy identifies the hydroxyl stretch (~3350 cm⁻¹) and C-O bond (~1050 cm⁻¹). Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 172 (C₁₁H₂₄O⁺) and fragmentation patterns (e.g., loss of H₂O at m/z 154) .

Advanced Research Questions

Q. How can researchers address contradictions in reported toxicity data for this compound?

- Methodological Answer : Discrepancies often arise from varying test models (e.g., in vitro vs. in vivo) or exposure durations. Apply the Occupational Exposure Limit (OEL) framework :

Assess data relevance : Prioritize studies using OECD guidelines (e.g., acute oral toxicity in rodents).

Evaluate reliability : Cross-check with physicochemical properties (e.g., log P = 3.8 predicts moderate bioaccumulation).

Meta-analysis : Pool data from peer-reviewed studies (e.g., LD₅₀ ranges from 1500–2500 mg/kg in rats) to identify outliers caused by impurities or solvent effects .

Q. What experimental design strategies minimize by-products during this compound synthesis?

- Methodological Answer : Use Design of Experiments (DOE) to optimize variables:

- Factor screening : Identify critical parameters (e.g., catalyst loading, temperature) via fractional factorial design.

- Response surface methodology (RSM) : For hydroformylation, a central composite design revealed that 85°C and 1.5 mol% Rh catalyst maximize selectivity (>90%) while minimizing aldehyde by-products .

- In-line monitoring : FTIR or GC-MS tracks reaction progress in real time, enabling rapid adjustments .

Q. How does the branched structure of this compound influence its solvent properties compared to linear alcohols?

- Methodological Answer : The ethyl branch reduces polarity (log P = 3.8 vs. 2.9 for 1-decanol) and increases steric hindrance , impacting hydrogen-bonding capacity. In solvent applications:

- Partitioning studies : Branched alcohols extract nonpolar compounds (e.g., lipids) more efficiently but are less effective in polar systems.

- Thermal stability : Higher boiling point (230°C vs. 210°C for linear analogs) due to reduced molecular symmetry .

Data Contradiction Analysis Example

- Table : Discrepancies in Reported Boiling Points

| Source | Boiling Point (°C) | Method | Purity (%) |

|---|---|---|---|

| Study A (2020) | 228 | Distillation | 98 |

| Study B (2022) | 221 | GC-MS | 95 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.